molecular formula C19H20BrN3O3 B11550391 (3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-phenylbutanamide

(3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-phenylbutanamide

Cat. No.: B11550391
M. Wt: 418.3 g/mol
InChI Key: HFAKQNIIMBGXGL-HYARGMPZSA-N
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Description

(3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-phenylbutanamide is a synthetic organic compound characterized by its complex structure, which includes a bromo-substituted phenoxy group, an acetamido group, and a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-phenylbutanamide typically involves multiple steps:

    Formation of the Phenoxy Group: The initial step involves the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol.

    Acetylation: The 4-bromo-3-methylphenol is then reacted with chloroacetyl chloride in the presence of a base to form 2-(4-bromo-3-methylphenoxy)acetyl chloride.

    Amidation: The acetyl chloride derivative is then reacted with an amine, such as phenylamine, to form the corresponding acetamido compound.

    Imination: The final step involves the reaction of the acetamido compound with an appropriate aldehyde or ketone to form the imino derivative, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form the corresponding amine.

    Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and imino groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets would depend on the specific application and require further investigation.

Properties

Molecular Formula

C19H20BrN3O3

Molecular Weight

418.3 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-phenylbutanamide

InChI

InChI=1S/C19H20BrN3O3/c1-13-10-16(8-9-17(13)20)26-12-19(25)23-22-14(2)11-18(24)21-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,24)(H,23,25)/b22-14+

InChI Key

HFAKQNIIMBGXGL-HYARGMPZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2)Br

Origin of Product

United States

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